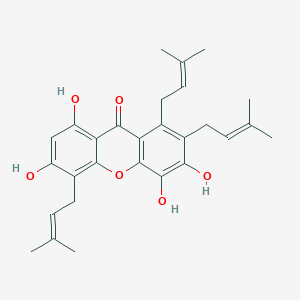

1,3,5,6-四羟基-4,7,8-三(3-甲基-2-丁烯基)黄酮

概述

描述

1,3,5,6-Tetrahydroxy-4,7,8-tri(3-methyl-2-butenyl)xanthone is a member of the xanthone family, characterized by its unique structure of hydroxy groups at positions 3, 4, 6, and 8, and prenyl groups at positions 1, 2, and 5. This compound is isolated from the plant Garcinia xanthochymus and is known for its ability to enhance nerve growth factor-mediated neurite outgrowth in PC12D cells .

科学研究应用

1,3,5,6-Tetrahydroxy-4,7,8-tri(3-methyl-2-butenyl)xanthone has several scientific research applications:

Chemistry: Used as a precursor for synthesizing more complex xanthone derivatives.

Biology: Studied for its role in enhancing nerve growth factor-mediated neurite outgrowth.

Medicine: Investigated for its potential neuroprotective effects and its ability to stimulate nerve growth.

Industry: Explored for its potential use in developing new pharmaceuticals and biotechnological products

作用机制

Target of Action

The primary target of 1,3,5,6-Tetrahydroxy-4,7,8-tri(3-methyl-2-butenyl)xanthone is the nerve growth factor (NGF) . NGF is a critical protein that helps in the growth, maintenance, and survival of certain nerve cells, including neurons .

Mode of Action

This compound interacts with its target, the nerve growth factor, by enhancing NGF-mediated neurite outgrowth in PC12D cells . This means it promotes the extension of neurites, which are projections from the cell body of a neuron, leading to the formation of new synapses and strengthening of existing ones .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the enhancement of nerve growth factor-mediated neurite outgrowth . This suggests that the compound could potentially contribute to neuronal development and the strengthening of neural networks.

生化分析

Biochemical Properties

1,3,5,6-Tetrahydroxy-4,7,8-tri(3-methyl-2-butenyl)xanthone interacts with various biomolecules, playing a significant role in biochemical reactions . It has been found to stimulate the effect of nerve growth factor, which is crucial for the growth, maintenance, and survival of certain target neurons .

Cellular Effects

The compound exerts various effects on different types of cells and cellular processes. It influences cell function by enhancing nerve growth factor-mediated neurite outgrowth in PC12D cells . This suggests that it may have a significant impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, 1,3,5,6-Tetrahydroxy-4,7,8-tri(3-methyl-2-butenyl)xanthone exerts its effects through binding interactions with biomolecules and possible enzyme inhibition or activation

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5,6-Tetrahydroxy-4,7,8-tri(3-methyl-2-butenyl)xanthone involves several steps, starting from simpler xanthone derivatives. The key steps include the introduction of hydroxy groups and prenyl groups at specific positions on the xanthone core. Typical reagents used in these reactions include hydroxy-protecting groups, prenyl bromide, and strong bases like potassium carbonate. The reaction conditions often involve refluxing in organic solvents such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound is less common due to its complex structure and the specificity of its applications. methods involving biotechnological approaches, such as the use of plant cell cultures from Garcinia xanthochymus, have been explored to produce this compound in larger quantities .

化学反应分析

Types of Reactions

1,3,5,6-Tetrahydroxy-4,7,8-tri(3-methyl-2-butenyl)xanthone undergoes various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form quinones.

Reduction: The carbonyl group in the xanthone core can be reduced to form hydroxy derivatives.

Substitution: The hydroxy groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions include various substituted xanthones, quinones, and hydroxy derivatives, depending on the specific reaction conditions and reagents used .

相似化合物的比较

Similar Compounds

Mangiferin: 1,3,6,7-Tetrahydroxy-2-(3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)xanthen-9-one.

Garciniaxanthone E: Another prenylated xanthone isolated from Garcinia xanthochymus.

Uniqueness

1,3,5,6-Tetrahydroxy-4,7,8-tri(3-methyl-2-butenyl)xanthone is unique due to its specific arrangement of hydroxy and prenyl groups, which confer distinct biological activities, particularly its ability to enhance nerve growth factor-mediated neurite outgrowth .

生物活性

Isogarciniaxanthone E is a xanthone compound derived from the Garcinia species, particularly Garcinia subelliptica. This compound has garnered attention for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This article will explore the biological activity of Isogarciniaxanthone E, supported by data tables, research findings, and case studies.

Anticancer Activity

Isogarciniaxanthone E has demonstrated significant cytotoxic effects against various cancer cell lines. The growth inhibition of cancer cells is quantified using the GI50 value, which indicates the concentration required to inhibit cell growth by 50%.

Table 1: Cytotoxicity of Isogarciniaxanthone E and Related Compounds

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| Isogarciniaxanthone E | HeLa (cervical) | 16 |

| Garciniaxanthone A | HeLa | 17 |

| Garciniaxanthone E | HeLa | 10 |

| 4-Hydroxybrasilixanthone B | HeLa | 17 |

The data indicate that Isogarciniaxanthone E exhibits comparable cytotoxicity to other xanthones isolated from Garcinia subelliptica, highlighting its potential as an anticancer agent .

The mechanisms through which Isogarciniaxanthone E exerts its anticancer effects include:

- Induction of Apoptosis : Studies have shown that Isogarciniaxanthone E can trigger apoptosis in cancer cells through caspase-dependent pathways.

- Autophagy : It also promotes autophagy, a cellular process that can lead to cell death in cancerous cells.

- Inhibition of Inflammation : The compound reduces nitric oxide production in macrophages, which is crucial for inflammatory responses associated with tumor progression .

Antimicrobial Activity

Isogarciniaxanthone E has been studied for its antimicrobial properties against various pathogens. Its effectiveness is often measured by the Minimum Inhibitory Concentration (MIC), which indicates the lowest concentration that prevents visible growth.

Table 2: Antimicrobial Activity of Isogarciniaxanthone E

| Pathogen | MIC (µg/ml) |

|---|---|

| Methicillin-resistant Staphylococcus aureus | 3.1 |

| Escherichia coli | Not specified |

| Candida albicans | Not specified |

The compound exhibits potent activity against methicillin-resistant Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating resistant infections .

Anti-inflammatory Effects

Research indicates that Isogarciniaxanthone E possesses anti-inflammatory properties. It significantly inhibits the production of pro-inflammatory cytokines and reduces the expression of cyclooxygenase-2 (COX-2) in macrophages stimulated with lipopolysaccharide (LPS). This suggests its utility in managing inflammatory diseases .

Case Studies and Research Findings

Several studies have documented the biological activities of Isogarciniaxanthone E:

- Cytotoxicity Studies : A study demonstrated that Isogarciniaxanthone E effectively inhibited the proliferation of human colorectal cancer cells (HT-29), leading to increased apoptosis rates compared to untreated controls.

- Antimicrobial Trials : Another investigation revealed that Isogarciniaxanthone E inhibited the growth of various bacterial strains, outperforming conventional antibiotics in some cases.

- Inflammation Models : In vivo studies using animal models showed reduced inflammation markers following administration of Isogarciniaxanthone E, supporting its potential as an anti-inflammatory agent.

These case studies illustrate the compound's multifaceted biological activity and its potential applications in pharmacotherapy .

属性

IUPAC Name |

3,4,6,8-tetrahydroxy-1,2,5-tris(3-methylbut-2-enyl)xanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32O6/c1-14(2)7-10-17-18(11-8-15(3)4)24(31)26(33)28-22(17)25(32)23-21(30)13-20(29)19(27(23)34-28)12-9-16(5)6/h7-9,13,29-31,33H,10-12H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAHRYXGQWSJKPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C3=C(O2)C(=C(C(=C3CC=C(C)C)CC=C(C)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological activity of 1,3,5,6-Tetrahydroxy-4,7,8-tri(3-methyl-2-butenyl)xanthone?

A1: Research indicates that 1,3,5,6-Tetrahydroxy-4,7,8-tri(3-methyl-2-butenyl)xanthone, at a concentration of 3 µM, exhibits neurotrophic activity by significantly enhancing neurite outgrowth in PC12D cells mediated by nerve growth factor (NGF). [] This suggests potential applications in research related to neurodegenerative disorders.

Q2: What is the structural characterization of 1,3,5,6-Tetrahydroxy-4,7,8-tri(3-methyl-2-butenyl)xanthone?

A2: While the provided research papers do not explicitly state the molecular formula and weight, they confirm its identification as a new prenylated xanthone. [] The structure was elucidated using spectroscopic analyses, including techniques like NMR and mass spectrometry.

Q3: Are there other xanthones isolated from Garcinia xanthochymus that exhibit similar biological activity?

A3: Yes, along with 1,3,5,6-Tetrahydroxy-4,7,8-tri(3-methyl-2-butenyl)xanthone, another xanthone, Garciniaxanthone E, was isolated from Garcinia xanthochymus. [] This compound also demonstrated enhancement of NGF-mediated neurite outgrowth in PC12D cells, albeit at a higher concentration (10 µM) compared to the former. [] This finding highlights the potential of Garcinia xanthochymus as a source of bioactive xanthones for further investigation.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。